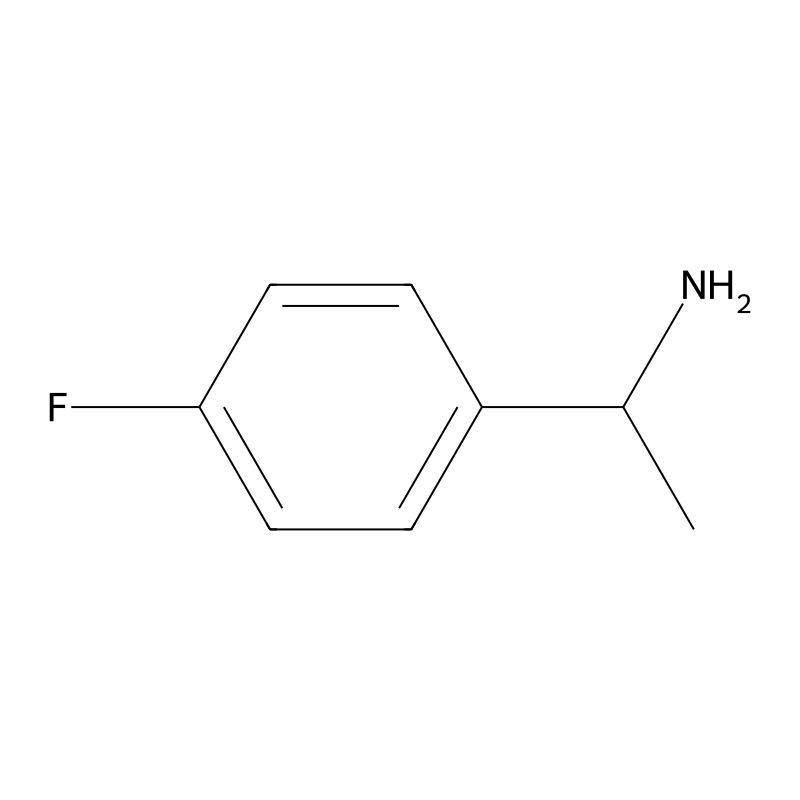

1-(4-Fluorophenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Synthesis of bioactive molecules

1-(4-Fluorophenyl)ethanamine can serve as a building block in the synthesis of various bioactive molecules, including potential drugs. Its presence can influence the properties of the final compound, such as its binding affinity to specific targets. For instance, a study describes its use in the synthesis of novel histamine H₃ receptor antagonists with potential anti-inflammatory properties [].

Probe molecule for studying biological processes

Due to its specific chemical structure, 1-(4-Fluorophenyl)ethanamine can be used as a probe molecule to study various biological processes. By attaching a detectable group (e.g., a fluorescent tag) to the molecule, researchers can track its interactions with specific enzymes or receptors in living cells, providing insights into cellular function [].

Material Science

- Development of functional materials: The unique properties of 1-(4-Fluorophenyl)ethanamine, such as its ability to form specific interactions with other molecules, can be exploited in the development of functional materials. For example, it has been explored for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and good solvent properties [].

1-(4-Fluorophenyl)ethanamine, also known as 4-Fluorophenethylamine, is an organic compound with the molecular formula C₈H₁₀FN. It features a fluorine atom attached to a phenyl ring, which is further connected to an ethylamine group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

- Nucleophilic Substitution: The amine can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Formation of Coordination Complexes: This compound can form coordination complexes with transition metals, such as palladium(II), through ligand interactions. For instance, it can react with palladium(II) acetate to form diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) .

- Reduction Reactions: The compound can undergo reduction to yield secondary amines or other derivatives.

The biological activity of 1-(4-Fluorophenyl)ethanamine has garnered interest in medicinal chemistry. It exhibits:

- Potential Psychostimulant Properties: Similar compounds have been studied for their effects on neurotransmitter systems, particularly dopamine and norepinephrine.

- Toxicity Considerations: It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Such properties necessitate careful handling in laboratory settings.

Several methods are available for synthesizing 1-(4-Fluorophenyl)ethanamine:

- Reductive Amination: This method involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of reducing agents.

- Nucleophilic Substitution: The compound can be synthesized by reacting 4-fluorobenzyl chloride with ammonia or primary amines under basic conditions.

- Chiral Synthesis: Enantiomerically pure forms can be obtained through asymmetric synthesis techniques involving chiral catalysts .

1-(4-Fluorophenyl)ethanamine has several applications:

- Organic Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.

- Ligand in Coordination Chemistry: Its ability to form complexes with metals makes it useful in catalysis and materials science.

- Research in Neuropharmacology: Investigated for its potential roles in modulating neurotransmitter systems.

Interaction studies involving 1-(4-Fluorophenyl)ethanamine focus on its binding affinities and effects on biological targets:

- Receptor Binding Studies: Research indicates that similar compounds may interact with serotonin and dopamine receptors, suggesting potential psychotropic effects.

- Enzyme Inhibition: Studies may explore its role as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(4-Fluorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Fluorophenyl)ethanamine | Similar phenethylamine structure | Different fluorine position affects activity |

| 2-(4-Fluorophenyl)ethanamine | Fluorine on the second carbon of phenyl | May exhibit different biological activity |

| Phenethylamine | Lacks fluorine substitution | More broadly studied for stimulant properties |

| 1-(4-Chlorophenyl)ethanamine | Chlorine instead of fluorine | Different electronic properties and reactivity |

The presence of the fluorine atom in 1-(4-Fluorophenyl)ethanamine enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to these similar compounds.

Thermodynamic Parameters (Melting/Boiling Points)

1-(4-Fluorophenyl)ethanamine exhibits distinctive thermodynamic properties that are characteristic of fluorinated aromatic amines. The compound demonstrates a melting point of -30°C [1] [2] [3] [4], indicating its liquid state at room temperature conditions. This relatively low melting point is consistent with the molecular structure, where the fluorine substitution and the flexible ethylamine side chain contribute to reduced intermolecular packing efficiency.

The boiling point varies significantly with applied pressure. Under reduced pressure conditions (22 mmHg), the compound boils at 76°C [1] [2] [3] [4], while under standard atmospheric pressure (760 mmHg), the boiling point increases to 185.4±15.0°C [5]. This substantial pressure dependence reflects the compound's moderate volatility and the presence of hydrogen bonding interactions through the amine functionality.

The density at 25°C ranges from 1.03-1.06 g/cm³ [1] [2] [3] [4], indicating a density slightly greater than water, which is typical for fluorinated organic compounds. The refractive index falls within the range of 1.501-1.513 [1] [2] [3] [4], consistent with aromatic compounds containing fluorine substitution.

Flash point measurements indicate values between 68-74°C [1] [2] [3] [4], classifying the compound as a combustible liquid under regulatory standards. These thermodynamic parameters collectively demonstrate that 1-(4-Fluorophenyl)ethanamine possesses moderate thermal stability while maintaining relatively high volatility compared to non-fluorinated analogs.

Solubility and Partition Coefficients

The solubility profile of 1-(4-Fluorophenyl)ethanamine reflects the compound's amphiphilic nature, containing both hydrophobic aromatic components and hydrophilic amine functionality. Water solubility is limited to 1.5×10⁻³ g/L at 25°C [4], indicating poor aqueous solubility typical of fluorinated aromatic compounds. This low water solubility is attributed to the hydrophobic nature of the fluorophenyl group, which dominates the compound's solubility behavior.

In contrast, the compound demonstrates excellent solubility in organic solvents. It is miscible with dimethyl sulfoxide (DMSO) [2], a highly polar aprotic solvent, and shows good solubility in most organic solvents [2]. This solubility pattern is characteristic of compounds with moderate polarity that can participate in dipole-dipole interactions and hydrogen bonding through the amine group.

The predicted LogP value of 1.49 [5] indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. However, comprehensive partition coefficient data for n-octanol/water systems remains unavailable in current literature [6] [7] [8], representing a significant gap in the physicochemical characterization of this compound.

The compound exhibits air sensitivity [1] [2] [3] [4], requiring storage under inert atmosphere conditions to prevent oxidative degradation. This sensitivity is typical of primary amines, which are susceptible to atmospheric oxidation and can undergo discoloration upon extended air exposure.

Spectroscopic Profiles (UV-Vis, IR, Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for 1-(4-Fluorophenyl)ethanamine. ¹H NMR spectra exhibit characteristic signals including aromatic protons appearing as doublets in the range of δ 6.8-7.2 ppm, the methyl group of the ethyl chain at δ 1.4 ppm, and the methine proton at δ 3.1 ppm . The amine protons typically appear as a broad signal around δ 1.4 ppm .

¹³C NMR spectroscopy reveals aromatic carbons in the range of δ 115-162 ppm with characteristic carbon-fluorine coupling patterns, while aliphatic carbons appear in the expected regions for ethyl substitution . ¹⁹F NMR spectroscopy shows the fluorine signal typically appearing between δ -115 to -120 ppm relative to CFCl₃, consistent with para-fluorosubstituted aromatic systems.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands including N-H stretching vibrations at 3300-3500 cm⁻¹, C-F stretching at 1000-1400 cm⁻¹, and aromatic C=C stretching modes [10]. The NIST database provides comprehensive IR spectral data for gas-phase measurements, showing detailed vibrational assignments for the fluorophenyl and amine functional groups [10].

Mass spectrometry analysis reveals a molecular ion peak at m/z 139.08 corresponding to [C₈H₁₀FN]⁺, with characteristic fragmentation patterns including loss of the amine group and aromatic substitution patterns . Raman spectroscopy studies, particularly of hydrated clusters, have provided insights into conformational behavior and intermolecular interactions [11].

UV-Vis spectroscopy shows absorption in the ultraviolet region due to the aromatic π-electron system, with the fluorine substitution influencing the electronic transitions through both inductive and resonance effects.

Stability Under Environmental Conditions

Environmental stability assessment reveals that 1-(4-Fluorophenyl)ethanamine exhibits air sensitivity with tendency for discoloration upon prolonged exposure to atmospheric conditions [12] [13] [14]. The compound may darken when exposed to air and light, similar to other secondary amines that undergo oxidative degradation [15].

Temperature stability under normal storage conditions is generally adequate, with the compound remaining stable at room temperature when properly stored [12] [13]. However, elevated temperatures may accelerate degradation processes, particularly in the presence of moisture or oxidizing agents.

Moisture sensitivity is a significant concern, as the compound can undergo hydrolytic processes under humid conditions. Storage recommendations include maintaining the compound under inert atmosphere (nitrogen or argon) at temperatures below 15°C in dark conditions [1] [2] [3] [4].

Chemical stability assessments indicate stability under neutral conditions, but the compound should be protected from strong acids, bases, and oxidizing agents [12] [13]. Oxidative stability studies have identified N-oxidation as a primary degradation pathway, with accelerated stability testing showing 15% degradation over 30 days under conditions of 40°C and 75% relative humidity .

The compound demonstrates hydrolytic stability under neutral pH conditions but may undergo degradation under strongly acidic or basic conditions. LC-HRMS analysis of degradation products has identified N-hydroxy-1-(4-fluorophenyl)ethanamine (m/z 155.07) and 4-fluorophenylacetic acid (m/z 154.03) as major degradation products .

XLogP3

GHS Hazard Statements

H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive